Iridium tribromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

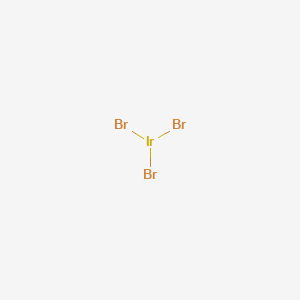

Iridium tribromide, also known as Iridium(III) bromide, is a compound of iridium and bromine . It is a highly water-soluble crystalline iridium source for uses compatible with bromides and lower (acidic) pH .

Synthesis Analysis

The synthesis of iridium compounds, including this compound, often involves transition metal catalysis. Iridium has attracted significant attention due to its multifold roles in catalysis of various synthetically significant methodologies .Molecular Structure Analysis

The molecular formula of this compound is IrBr3 . The geometry of iridium in this compound is 6 coordinate: octahedral .Chemical Reactions Analysis

Iridium complexes, including this compound, have been demonstrated to be active catalysts for various chemical reactions. These include asymmetric hydrogenation of alkenes, hydrogen transfer reaction, C–H functionalization, allylic substitution reaction, and enantioselective polycyclization reaction .Physical And Chemical Properties Analysis

This compound is a red-brown or mustard-grey crystalline solid . The density of this compound is 6820 kg/m³ . The oxidation number of iridium in this compound is 3 .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Applications

Iridium complexes, including those related to iridium tribromide, demonstrate diverse photophysical properties. These properties are influenced by various factors such as the number of cyclometallating carbon atoms and the nature of the frontier orbitals. Such complexes are used in organic light-emitting diodes (OLEDs) and as photocatalysts for organic reactions due to their luminescence efficiencies and emission wavelengths tuneable over the visible region. These iridium complexes are also used in spin-orbit coupling studies, which are crucial for understanding the optical properties of materials used in electronic devices (Williams, Wilkinson, & Whittle, 2008) (Parker, 2019) (Smith, Burn, & Powell, 2011).

Solid-State Emission and Imaging Applications

Iridium complexes have been utilized in solid-state emission applications. A particular tris-cyclometalated iridium complex with peripheral carbazole groups combines solid state emission and significant two-photon absorption cross-section, making it suitable for intravital two-photon fluorescence microscopy of cerebral vasculature (Lepeltier et al., 2016).

Electrochemical Applications

Iridium is a key element in catalysts for the oxygen evolution reaction (OER) in proton exchange membrane water electrolyzers. Research has been conducted to fine-tune the electrocatalytic performance of iridium by thermal treatment, impacting its activity and stability in such applications (Geiger et al., 2016).

Electroluminescent Devices and Organic Electronics

Iridium(III) complexes have been developed as phosphorescent emitters in electroluminescent devices like organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells. They are also used in molecular sensors, biolabeling, and photocatalysis. These applications leverage the luminescent properties of iridium complexes in various assemblies, including small-molecule- and polymer-based materials (Ulbricht et al., 2009).

Other Applications

Iridium has been utilized in a wide range of other applications, including in the automotive industry for catalysts and in urban mining for its recycling. It is also used in atomic layer deposition of thin films, an important process in microelectronics (Ivlev et al., 2014) (Aaltonen et al., 2004).

Wirkmechanismus

The mechanism of action of iridium complexes can vary depending on the context. In the field of cancer research, iridium complexes have shown promise due to their unique chemical properties and resemblance to platinum compounds . In antimicrobial therapy, the specific mechanism of action of iridium(III) complexes can vary depending on the type of microorganism being targeted .

Safety and Hazards

Zukünftige Richtungen

Iridium-based compounds, including iridium tribromide, have shown promise in various fields, including cancer research and treatment . The high value of iridium-containing secondary resources and the scarcity of iridium highlight the importance of enhancing the ability to recover and purify iridium-containing materials .

Eigenschaften

| 10049-24-8 | |

Molekularformel |

Br3Ir |

Molekulargewicht |

431.93 g/mol |

IUPAC-Name |

iridium(3+);tribromide |

InChI |

InChI=1S/3BrH.Ir/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

HTFVQFACYFEXPR-UHFFFAOYSA-K |

SMILES |

Br[Ir](Br)Br |

Kanonische SMILES |

[Br-].[Br-].[Br-].[Ir+3] |

| 10049-24-8 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)